Cas no 529513-66-4 (4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde)

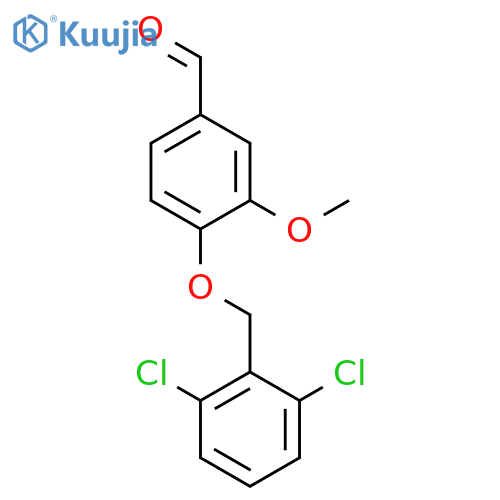

529513-66-4 structure

商品名:4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde

CAS番号:529513-66-4

MF:C15H12Cl2O3

メガワット:311.159982681274

MDL:MFCD01590271

CID:891248

PubChem ID:735461

4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde 化学的及び物理的性質

名前と識別子

-

- 4-[(2,6-DICHLOROBENZYL)OXY]-3-METHOXYBENZALDEHYDE

- 4-[(2,6-dichlorophenyl)methoxy]-3-methoxybenzaldehyde

- 004744

- AC1LEFY8

- ALBB-001343

- CTK1G7822

- MolPort-000-677-633

- Oprea1_154826

- SBB012920

- ZERO

- VS-05313

- G72838

- 529513-66-4

- 4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde, AldrichCPR

- 4-((2,6-Dichlorobenzyl)oxy)-3-methoxybenzaldehyde

- MFCD01590271

- BBL016403

- STK422088

- CS-0313496

- DTXSID80352776

- AKOS000273781

- 4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde

-

- MDL: MFCD01590271

- インチ: InChI=1S/C15H12Cl2O3/c1-19-15-7-10(8-18)5-6-14(15)20-9-11-12(16)3-2-4-13(11)17/h2-8H,9H2,1H3

- InChIKey: GYXPQXNHHNIMSS-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C=CC(=C1)C=O)OCC2=C(C=CC=C2Cl)Cl

計算された属性

- せいみつぶんしりょう: 310.01600

- どういたいしつりょう: 310.0163496g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 5

- 複雑さ: 304

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.1

- トポロジー分子極性表面積: 35.5Ų

じっけんとくせい

- PSA: 35.53000

- LogP: 4.39350

4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde セキュリティ情報

4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde 税関データ

- 税関コード:2913000090

- 税関データ:

中国税関コード:

2913000090概要:

29130000090第2912項に記載の製品の他の誘導体(ハロゲン化、スルホン化、ニトロソまたはニトロソ誘導体を指す)。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:5.5% 一般関税:30.0%

申告要素:

製品名, 成分含有量、

要約:

HS:291300090第2912類製品のハロゲン化、スルホン化、硝化または亜硝化誘導体教育関税:17.0%税金還付率:9.0%規制条件:none Most favored nation tariff:5.5% General tariff:30.0%

4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | D015425-1000mg |

4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde |

529513-66-4 | 1g |

$ 480.00 | 2022-06-06 | ||

| A2B Chem LLC | AG17467-100mg |

4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde |

529513-66-4 | 97% | 100mg |

$41.00 | 2023-12-30 | |

| 1PlusChem | 1P00D923-100mg |

4-[(2,6-DICHLOROBENZYL)OXY]-3-METHOXYBENZALDEHYDE |

529513-66-4 | 97% | 100mg |

$108.00 | 2023-12-16 | |

| 1PlusChem | 1P00D923-1g |

4-[(2,6-DICHLOROBENZYL)OXY]-3-METHOXYBENZALDEHYDE |

529513-66-4 | 97% | 1g |

$320.00 | 2023-12-16 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384166-5g |

4-((2,6-Dichlorobenzyl)oxy)-3-methoxybenzaldehyde |

529513-66-4 | 98% | 5g |

¥3955.00 | 2024-05-10 | |

| A2B Chem LLC | AG17467-500mg |

4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde |

529513-66-4 | >95% | 500mg |

$412.00 | 2024-04-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1384166-10g |

4-((2,6-Dichlorobenzyl)oxy)-3-methoxybenzaldehyde |

529513-66-4 | 98% | 10g |

¥7230.00 | 2024-05-10 | |

| abcr | AB379837-500 mg |

4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde |

529513-66-4 | 500MG |

€195.40 | 2023-01-15 | ||

| abcr | AB379837-10g |

4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde; . |

529513-66-4 | 10g |

€1037.00 | 2025-02-21 | ||

| TRC | D015425-500mg |

4-[(2,6-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde |

529513-66-4 | 500mg |

$ 300.00 | 2022-06-06 |

4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde 関連文献

-

Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833

-

Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

529513-66-4 (4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde) 関連製品

- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)

- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)

- 389811-66-9({[2-Methyl-5-(morpholine-4-sulfonyl)phenyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 221087-47-4(N-(6-Bromopyridin-2-Yl)-2,2-Dimethylpropanamide)

- 134441-61-5(tert-butyl (2R)-2-(hydroxymethyl)piperidine-1-carboxylate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:529513-66-4)4-(2,6-Dichlorobenzyl)oxy-3-methoxybenzaldehyde

清らかである:99%/99%/99%

はかる:1g/5g/10g

価格 ($):170.0/453.0/764.0